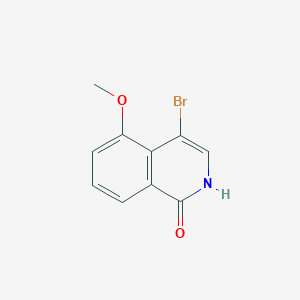

4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one

Description

Properties

IUPAC Name |

4-bromo-5-methoxy-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-8-4-2-3-6-9(8)7(11)5-12-10(6)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGFDMAGOBHBJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CNC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Methoxylation

Selective bromination : Bromination at position 4 on the isoquinoline ring is typically carried out using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions. This step is critical for obtaining the 4-bromo substituent without affecting other positions.

Methoxylation : Introduction of the methoxy group at position 5 can be performed via nucleophilic aromatic substitution or by using methoxy-substituted starting materials such as 5-methoxybenzaldehyde. Alternatively, methylation of hydroxy precursors using methyl iodide or dimethyl sulfate under basic conditions is also employed.

Cyclization to Form the Isoquinolinone Core

Bischler–Napieralski cyclization : This classical method involves cyclodehydration of N-acylated arylethylamines using reagents such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5). The reaction forms the dihydroisoquinoline core, which can then be oxidized or further functionalized to the isoquinolin-1-one structure.

Pomeranz–Fritsch reaction : Although sometimes used for isoquinoline synthesis, this method can give low and irreproducible yields when applied to certain substituted derivatives, making it less favorable for 4-bromo-5-methoxy derivatives.

Reduction and Functional Group Transformations

Reduction of C=N double bond : Sodium borohydride (NaBH4) is commonly used to reduce the imine double bond in dihydroisoquinoline intermediates to yield tetrahydroisoquinoline derivatives. This step is important for obtaining the 1,2-dihydroisoquinolin-1-one structure.

Removal of protecting groups : Catalytic hydrogenation can be employed to remove bromine protecting groups if necessary, although in the case of 4-bromo-5-methoxy derivatives, the bromine is often retained as a functional substituent.

Representative Synthetic Scheme for this compound

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | N-acylation | Acyl chloride, base (e.g., pyridine) | Formation of N-acylated arylethylamine |

| 2 | Directed ortho-lithiation | n-BuLi, THF, -78 °C, then electrophile | Introduction of methoxy substituent at position 5 |

| 3 | Bromination | NBS or Br2, solvent (e.g., DMF), room temp | Selective bromination at position 4 |

| 4 | Bischler–Napieralski cyclization | POCl3 or P2O5, reflux | Cyclization to dihydroisoquinoline core |

| 5 | Reduction | NaBH4, MeOH, 0 °C to room temp | Reduction of imine to dihydroisoquinolin-1-one |

Research Findings and Optimization Notes

The 4-bromo substituent plays a dual role as both a functional group and a protecting group during synthesis, preventing undesired regioisomers during cyclization.

Methoxy substitution at position 5 is best introduced early in the synthetic sequence to ensure regioselectivity and to avoid complications during cyclization and bromination steps.

The Bischler–Napieralski cyclization is the preferred method for ring closure due to its reliability and higher yields compared to alternative methods like Pomeranz–Fritsch cyclization, which has been reported to give low and inconsistent yields for similar substrates.

Post-cyclization reductions must be carefully controlled to avoid over-reduction or side reactions; sodium borohydride is effective for selective reduction of the C=N bond without affecting other functional groups.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| N-acylation + Bischler–Napieralski cyclization | Acyl chloride, POCl3 or P2O5, reflux | High regioselectivity, reliable cyclization | Requires controlled conditions for substituent introduction |

| Directed ortho-lithiation | n-BuLi, electrophiles, low temperature | Precise substitution control | Sensitive to moisture and temperature |

| Bromination | NBS or Br2, DMF, room temperature | Selective halogenation | Over-bromination possible if uncontrolled |

| Reduction | NaBH4, MeOH | Mild and selective reduction | Potential side reactions if not controlled |

| Pomeranz–Fritsch cyclization | Schiff base formation, acid catalysis | Alternative cyclization method | Low and irreproducible yields for this compound |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine substituent at position 4 undergoes nucleophilic substitution, enabling diverse derivatization. Key findings include:

Example : Suzuki-Miyaura coupling with phenylboronic acid replaces bromine with a phenyl group under Pd catalysis, forming 5-methoxy-4-phenyl-1,2-dihydroisoquinolin-1-one .

Oxidation Reactions

The methoxy group (-OMe) at position 5 is susceptible to oxidation under controlled conditions:

Key Insight : Oxidation to carboxylic acids requires harsh conditions (e.g., concentrated H₂SO₄), while milder agents like K₃Fe(CN)₆ favor aldehyde formation .

Reduction Reactions

The ketone moiety in the dihydroisoquinolinone core can be selectively reduced:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux | 4-Bromo-5-methoxyisoquinoline | 70–80% |

| NaBH₄ | MeOH, 0–25°C | Partial reduction to alcohol intermediates | 30–45% |

Note : LiAlH₄ fully reduces the lactam to the corresponding amine, while NaBH₄ yields secondary alcohols.

Demethylation of Methoxy Group

The methoxy group can be converted to a hydroxyl group via acid-mediated demethylation:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HBr (48% aq.) | Reflux, 6–8 hours | 5-Hydroxy-4-bromo-1,2-dihydroisoquinolin-1-one | 80–90% |

| BBr₃ | DCM, -78°C to 25°C | Same as above | 85–95% |

Application : Demethylation enables further functionalization, such as alkylation or acylation of the phenolic -OH group .

Radical-Mediated Reactions

Radical pathways are implicated in oxidation and halogenation processes:

-

Hydroxylation : Using K₃Fe(CN)₆ and hydroxide ions generates hydroxyl radicals, leading to intermediates like tetrahydroisoquinolinols .

-

Bromination : NBS/FeBr₃ in DCM introduces additional bromine atoms under radical conditions.

Industrial-Scale Considerations

Scientific Research Applications

Medicinal Chemistry

4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one has been investigated for its potential therapeutic properties. Its structural similarity to other isoquinoline derivatives suggests that it may exhibit various biological activities, including anticancer effects. Research has shown that isoquinoline derivatives can interact with biological targets such as G protein-coupled receptors (GPCRs), which are crucial in drug discovery processes .

Anticancer Research

Studies have highlighted the cytotoxic properties of compounds related to this compound against various tumor cell lines. For instance, derivatives of bromoisoquinolines have demonstrated significant activity against gastric adenocarcinoma and lung carcinoma cells. This indicates a promising avenue for developing new anticancer agents based on this compound.

Synthesis Techniques

The synthesis of this compound can be achieved through various methods:

- Pomeranz-Fritsch Reaction : This method modifies traditional synthesis techniques to produce bromoisoquinolines effectively. The reaction involves the formation of secondary amine-BH3 complexes and can lead to complex derivatives that are further analyzed using X-ray crystallography.

- Skraup Synthesis : Another approach involves the use of 2,2,3-Tribromopropanal in Skraup-type synthesis to transform anilines into bromoquinolinols, showcasing the versatility of bromo-substituted isoquinolines in organic synthesis.

Pharmacological Insights

The pharmacological profile of this compound is still under investigation. However, its potential interactions with various molecular targets suggest it may serve as a lead compound in drug development:

- Mechanism of Action : The compound may act similarly to other isoquinoline derivatives by modulating enzyme activity and influencing metabolic pathways .

- Pharmacokinetics : While specific data on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties are currently unavailable, understanding these characteristics is crucial for evaluating its therapeutic potential.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

| Study | Focus | Findings |

|---|---|---|

| Armengol et al. (2000) | Synthesis Techniques | Developed a modified Pomeranz-Fritsch reaction for producing bromoisoquinolines. |

| Delgado et al. (2012) | Anticancer Activity | Evaluated cytotoxic effects against human tumor cell lines; significant activity noted against multiple cancer types. |

| Lamberth et al. (2014) | Organic Synthesis | Demonstrated utility in Skraup-type synthesis for creating complex organic molecules from simpler anilines. |

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways to exert its therapeutic effects. The bromine and methoxy groups play crucial roles in its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers: 4-Bromo-7-methoxy-1,2-dihydroisoquinolin-1-one

- Structural Difference : The methoxy group is located at position 7 instead of 5.

- Synthesis : Likely synthesized via analogous bromination strategies but requires regioselective control during methoxy group introduction.

- Commercial Data : Priced at €1,152.00 (50 mg), significantly higher than the 5-methoxy isomer, reflecting synthetic complexity or lower demand .

- Applications : Used in medicinal chemistry for structure-activity relationship (SAR) studies due to altered electronic and steric profiles.

Halogen-Substituted Analogues: 5-Bromo-7-fluoro-1,2-dihydroisoquinolin-1-one

- Structural Difference : A fluorine atom replaces the methoxy group at position 6.

- Molecular Weight: 242.05 g/mol (vs. 248.08 g/mol for the target compound, assuming C${10}$H$8$BrNO$_2$).

- Reactivity : Fluorine’s electronegativity enhances metabolic stability and influences binding interactions in drug candidates .

- CAS : 1502066-29-6.

Functional Group Variants: 4-(Chloromethyl)-1,2-dihydroisoquinolin-1-one

- Structural Difference : A chloromethyl group replaces the bromo and methoxy substituents.

- Reactivity : The chloromethyl group enables nucleophilic substitution reactions, making it versatile for alkylation or cross-coupling chemistry .

- Purity : 95%, comparable to the target compound .

Pharmacologically Active Analogues: 3-Amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one

- Structural Difference: Incorporates a nitro group, benzyl substituent, and quinolyl moiety.

- Key Feature : The nitro group and extended aromatic system contribute to π-π stacking and hydrogen bonding in protein interactions .

Simplified Backbone: 5-Bromoisoquinolin-1(2H)-one

- Structural Difference : Lacks the methoxy group and dihydro moiety.

- Molecular Weight : 224.05 g/mol (CAS: 190777-77-6).

- Applications: A precursor for synthesizing more complex isoquinoline derivatives via functionalization at position 5 .

Comparative Data Table

Key Research Findings

- Synthetic Challenges : Bromination regioselectivity (e.g., 4-bromo vs. 5-bromo isomers) depends on catalyst choice and reaction conditions .

- Spectroscopic Differentiation: NOE correlations and HMBC spectra are critical for distinguishing positional isomers (e.g., 5-methoxy vs. 7-methoxy) .

- Biological Relevance : Nitro- and halogen-substituted derivatives show enhanced protein-binding capabilities, highlighting the importance of substituent electronic effects .

Biological Activity

4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom and a methoxy group attached to the isoquinoline framework. This unique substitution pattern influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways. For instance, it may act as a selective inhibitor of poly(ADP-ribose) polymerase (PARP), which is implicated in DNA repair processes .

- Receptor Binding : It also exhibits binding affinity towards certain receptors, potentially modulating signaling pathways that contribute to its therapeutic effects .

Anticancer Properties

Research indicates that this compound possesses anticancer properties, particularly against several cancer cell lines. A summary of its activity against different cancer types is presented in the table below:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HepG2 (Liver Cancer) | < 25 | |

| MCF-7 (Breast Cancer) | < 25 | |

| PC-3 (Prostate Cancer) | < 25 | |

| HCT116 (Colorectal) | < 25 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes, contributing to its potential use in treating inflammatory diseases .

Case Studies and Research Findings

A notable study explored the synthesis and biological evaluation of various isoquinoline derivatives, including this compound. This research highlighted its potential as a lead compound for developing novel therapeutic agents targeting PARP enzymes .

Another investigation focused on the compound's effect on tumor growth in xenograft models, where it exhibited significant antitumor activity when combined with other therapeutic agents like trametinib. This combination therapy showed enhanced efficacy compared to monotherapy approaches .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound | Activity | Notes |

|---|---|---|

| 4-Bromo-6-methyl-1,2-dihydroisoquinolin-1-one | Moderate Anticancer Activity | Methyl group alters reactivity |

| 5-Bromo-2-methyl-3,4-dihydroisoquinolin-1-one | Lower Binding Affinity | Different substitution pattern |

These comparisons illustrate how variations in chemical structure can significantly impact biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed C–H activation or cyclization of substituted benzamides. For example, Rh-catalyzed C–H activation using air as an oxidant in aqueous conditions provides a green chemistry approach . Bromination at the 4-position can be achieved using NBS (N-bromosuccinimide) under radical conditions, while methoxy groups are introduced via nucleophilic substitution or Ullmann coupling .

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer :

- HPLC : Assess purity using a C18 column with a methanol/water gradient.

- NMR : Confirm substitution patterns (e.g., bromine at C4, methoxy at C5) via H and C NMR. Aromatic protons in the isoquinolinone ring appear as doublets in δ 7.2–8.1 ppm .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination, particularly to resolve ambiguities in regioselectivity .

Q. What are the key physicochemical properties relevant to experimental design?

- Data :

- Melting Point : Analogous compounds (e.g., 5-methoxy derivatives) melt at 211–214°C .

- Solubility : Sparingly soluble in water; dissolves in DMSO, DMF, or dichloromethane.

- LogP : Estimated ~1.9 (similar to unsubstituted isoquinolinones), indicating moderate lipophilicity .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The 4-bromo group acts as a directing site for Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the methoxy group at C5 may reduce reaction efficiency. Optimize catalyst systems (e.g., Pd(PPh) with SPhos ligand) to enhance yields .

- Data Contradiction : Lower yields reported for electron-rich arylboronic acids due to competing protodebromination. Mitigate by using anhydrous conditions and degassed solvents .

Q. What strategies resolve contradictions in regioselectivity during functionalization?

- Case Study : Discrepancies in iodination (C4 vs. C7) under acidic vs. neutral conditions. Computational modeling (DFT) reveals that protonation at the carbonyl oxygen alters electron density distribution, favoring C4 electrophilic attack .

- Experimental Validation : Use N-labeled analogs to track electronic effects via H-N HMBC NMR .

Q. How can computational methods predict the compound’s bioactivity?

- Methodology :

- Docking Studies : Target enzymes like Hsp70/Hsp90 using AutoDock Vina. The dihydroisoquinolinone scaffold shows affinity for ATP-binding pockets .

- ADMET Prediction : Calculate bioavailability (e.g., SwissADME) and cytochrome P450 interactions to prioritize in vitro assays .

Q. What safety protocols are critical for handling this compound?

- Guidelines :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of bromine vapors.

- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.